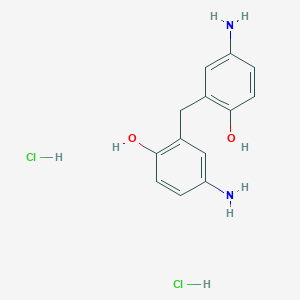

2,2'-Methylenebis(4-aminophenol) dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Methylenebis(4-aminophenol) dihydrochloride is a chemical compound with the molecular formula C13H14N2O2.2HCl and a molecular weight of 303.18 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-aminophenol) dihydrochloride typically involves the reaction of 4-aminophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-aminophenol molecules, resulting in the desired compound .

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(4-aminophenol) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Methylenebis(4-aminophenol) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Cosmetic Applications

Hair Dyes

MBAP is widely used as an ingredient in oxidative and non-oxidative hair dye formulations. The Scientific Committee on Consumer Safety (SCCS) assesses its safety and efficacy, concluding that it can be used at concentrations up to 1.0% on the scalp when combined with hydrogen peroxide or other developers . The compound's role in hair coloring is attributed to its ability to form stable dye intermediates that provide long-lasting color effects.

Toxicological Evaluations

Toxicological studies have been conducted to evaluate the safety of MBAP in cosmetic products. For instance, a study involving guinea pigs assessed skin sensitization potential, revealing that while most animals showed no adverse reactions, one out of twenty exhibited a sensitization response . Additionally, various studies have shown no significant mortality or severe clinical signs in animal models exposed to MBAP, indicating a relatively favorable safety profile when used appropriately .

Pharmaceutical Applications

Drug Formulation and Pharmacokinetics

MBAP has been studied for its potential use in drug formulation due to its chemical properties. It can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation and quantification of the compound in various matrices . This analytical method is crucial for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of drugs containing MBAP.

Antioxidant Properties

Research has indicated that MBAP exhibits antioxidant properties, which could be beneficial in pharmaceutical formulations aimed at reducing oxidative stress. This characteristic makes it a candidate for further investigation in developing therapeutics targeting oxidative damage-related diseases .

Analytical Applications

Chromatographic Techniques

The application of MBAP in analytical chemistry is notable. It can be effectively separated using RP-HPLC techniques with acetonitrile-water-phosphoric acid mobile phases. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility . This versatility in analytical methods supports its use in both qualitative and quantitative analysis in research settings.

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| SCCP/1142/07 | Safety Assessment | Concluded that MBAP is safe at specified concentrations for hair dye formulations but cautioned against higher concentrations due to sensitization potential. |

| JTS Study | Toxicological Evaluation | No significant adverse effects observed; minor skin reactions noted in sensitization tests. |

| HPLC Analysis | Analytical Method Development | Established effective separation techniques for MBAP using RP-HPLC, enhancing its application in pharmacokinetics. |

Mécanisme D'action

The mechanism of action of 2,2’-Methylenebis(4-aminophenol) dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Methylenebis(4-aminophenol): The parent compound without the dihydrochloride salt.

4-Aminophenol: A precursor in the synthesis of 2,2’-Methylenebis(4-aminophenol) dihydrochloride.

Bis(4-aminophenyl)methane: A structurally similar compound with different substituents.

Uniqueness

2,2’-Methylenebis(4-aminophenol) dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it valuable in multiple fields .

Activité Biologique

2,2'-Methylenebis(4-aminophenol) dihydrochloride, commonly referred to as Ro 1525, is a chemical compound primarily utilized in the formulation of hair dyes and other cosmetic products. Its biological activity has been the subject of various studies, focusing on its safety profile, potential toxicity, and allergenic properties. This article synthesizes findings from multiple research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a derivative of aminophenol, characterized by two 4-aminophenol groups linked by a methylene bridge. Its molecular formula is C13H14Cl2N2O2, and it exists as a dihydrochloride salt, enhancing its solubility in water.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of Ro 1525 in various animal models. Notable findings include:

- Acute Dermal Toxicity : In a study involving dermal application to rats at doses up to 2000 mg/kg, no deaths or significant clinical signs were observed. However, some animals exhibited black discoloration of the skin, which persisted for several days post-application .

- Sensitization Potential : The Maximization Test conducted on guinea pigs indicated that Ro 1525 has a low potential for skin sensitization. Very slight erythema was noted in some test subjects after repeated exposure; however, these reactions were not severe .

- Subchronic Toxicity : In a 13-week study involving oral gavage in rats, doses of 5, 15, and 60 mg/kg were administered. The study reported no significant adverse effects on body weight or clinical chemistry parameters across all groups. Notably, there were increases in liver enzymes at the highest dose, suggesting potential hepatotoxicity .

Case Studies

Several case studies have highlighted the compound's application in cosmetic formulations:

- Hair Dyes : Ro 1525 is frequently used in oxidative hair dyes. The SCCS (Scientific Committee on Consumer Safety) has evaluated its safety for consumer use in such products. The committee concluded that when used according to established guidelines, it poses minimal risk to consumers .

- Allergenic Reactions : Clinical evaluations have shown that while Ro 1525 can induce allergic reactions in sensitive individuals, these occurrences are relatively rare. Patch tests performed on workers exposed to hair dye formulations containing this compound revealed only a small percentage showing positive reactions .

Cytotoxicity

In vitro studies assessing the cytotoxic effects of similar compounds have indicated varying degrees of antiproliferative activity against cancer cell lines (e.g., MCF-7). While specific data on Ro 1525 is sparse, understanding the behavior of related compounds can provide insights into its potential biological effects .

Summary Table of Biological Activity

| Study Type | Findings |

|---|---|

| Acute Dermal Toxicity | No deaths; skin discoloration observed at high doses (2000 mg/kg) |

| Sensitization Potential | Low sensitization potential; slight erythema in some guinea pigs |

| Subchronic Toxicity | No significant adverse effects; increased liver enzymes at high doses |

| Cosmetic Applications | Considered safe for use in hair dyes under regulatory guidelines |

| Antioxidant Activity | Related compounds show antioxidant properties; direct data on Ro 1525 limited |

| Cytotoxicity | Related aminophenols exhibit antiproliferative activity; specific effects of Ro 1525 not well-studied |

Propriétés

Numéro CAS |

27311-52-0 |

|---|---|

Formule moléculaire |

C13H15ClN2O2 |

Poids moléculaire |

266.72 g/mol |

Nom IUPAC |

4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol;hydrochloride |

InChI |

InChI=1S/C13H14N2O2.ClH/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5,14-15H2;1H |

Clé InChI |

HKUBKCBGBMEKJT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl.Cl |

SMILES canonique |

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl |

Key on ui other cas no. |

27311-52-0 |

Pictogrammes |

Acute Toxic; Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.